KIO-301 (chloride) (hydrochloride)

Catalog No.
S12859861
CAS No.
M.F
C29H39Cl2N5O
M. Wt
544.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KIO-301 (chloride) (hydrochloride)

Product Name

KIO-301 (chloride) (hydrochloride)

IUPAC Name

[2-[4-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;chloride;hydrochloride

Molecular Formula

C29H39Cl2N5O

Molecular Weight

544.6 g/mol

InChI

InChI=1S/C29H37N5O.2ClH/c1-5-33(22-24-12-10-9-11-13-24)28-20-18-27(19-21-28)32-31-26-16-14-25(15-17-26)30-29(35)23-34(6-2,7-3)8-4;;/h9-21H,5-8,22-23H2,1-4H3;2*1H

InChI Key

FVSAVJQVBHJBGV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)NC(=O)C[N+](CC)(CC)CC.Cl.[Cl-]

KIO-301 (chloride) (hydrochloride) is a small molecule drug developed primarily for the treatment of inherited retinal diseases, specifically retinitis pigmentosa, choroideremia, and Stargardt disease. Classified as a molecular photoswitch, KIO-301 is designed to restore light-sensing capabilities to retinal ganglion cells after the degeneration of photoreceptors, which occurs in these diseases. The compound's chemical structure is characterized by the formula C29H39Cl2N5OC_{29}H_{39}Cl_{2}N_{5}O and includes a quaternary ammonium component that enhances its biological activity .

KIO-301 functions through its ability to undergo reversible photoisomerization, a process where the compound changes its shape in response to light. This transformation allows it to activate signaling pathways within retinal ganglion cells, effectively bypassing damaged photoreceptors. The primary reaction involves the conversion of light energy into a conformational change that triggers neuronal signaling .

Additionally, KIO-301 has been shown to interact with voltage-gated ion channels, particularly blocking hyperpolarization-activated cyclic nucleotide-gated channels. This interaction may contribute to its therapeutic effects by modulating neuronal excitability .

KIO-301 exhibits significant biological activity as a dihydroorotate dehydrogenase inhibitor, which plays a crucial role in pyrimidine biosynthesis. This inhibition can impact cellular proliferation and survival, particularly in the context of retinal cells. The compound's ability to restore vision in models of retinal degeneration has been supported by preclinical studies demonstrating its effectiveness in activating retinal ganglion cells in response to light stimuli .

The synthesis of KIO-301 involves several key steps:

  • Starting Materials: The synthesis begins with readily available aromatic amines and diazines.
  • Coupling Reactions: These compounds undergo coupling reactions to form the azobenzene linkage characteristic of KIO-301.
  • Quaternization: The final step involves quaternization of the amine groups to produce the chloride salt form, enhancing solubility and stability .

The detailed synthetic pathway remains proprietary but follows standard organic synthesis methodologies.

KIO-301 is primarily being investigated for its applications in treating inherited retinal diseases. Its unique mechanism allows it to potentially restore vision without requiring gene therapy or cell replacement strategies. The drug has received Orphan Medicinal Product Designation from both the European Medicines Agency and the U.S. Food and Drug Administration, underscoring its significance in addressing unmet medical needs in rare retinal disorders .

Interaction studies involving KIO-301 have focused on its effects on retinal ganglion cells and voltage-gated ion channels. Experimental data suggest that KIO-301 effectively activates these cells even after photoreceptor loss, indicating its potential as a therapeutic agent for vision restoration. Furthermore, studies have explored its safety profile and pharmacokinetics, revealing favorable characteristics that support its progression into clinical trials .

KIO-301 shares similarities with several other compounds designed for retinal therapies or those targeting dihydroorotate dehydrogenase inhibitors. Notable similar compounds include:

Compound NameMechanism of ActionTherapeutic Area
KIO-104Dihydroorotate dehydrogenase inhibitorPosterior non-infectious uveitis
ABP-450PhotoswitchRetinal degeneration
Voretigene neparvovecGene therapyLeber congenital amaurosis
LumevoqGene therapyRetinitis pigmentosa

Uniqueness of KIO-301

KIO-301 stands out due to its non-gene therapy approach, utilizing a photoswitch mechanism that directly activates surviving retinal ganglion cells without altering genetic material. This positions it uniquely among therapies targeting inherited retinal diseases, as it offers a potentially safer alternative with fewer complications associated with gene therapy methods .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

543.2531663 g/mol

Monoisotopic Mass

543.2531663 g/mol

Heavy Atom Count

37

Dates

Modify: 2024-08-10

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